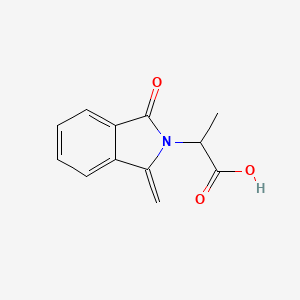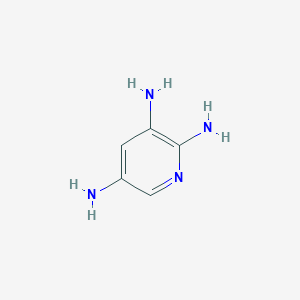![molecular formula C15H20N2O5 B1628124 2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid CAS No. 65717-98-8](/img/no-structure.png)
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid, commonly known as TETA, is a chelating agent that has been extensively studied for its potential applications in various fields of science. TETA is a derivative of ethylenediaminetetraacetic acid (EDTA) and is known for its high affinity towards transition metal ions.
Wissenschaftliche Forschungsanwendungen
TETA has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, TETA has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, TETA has been studied for its potential use as a fertilizer and plant growth regulator. In environmental science, TETA has been studied for its potential use in the removal of heavy metal ions from contaminated soil and water.
Wirkmechanismus
TETA acts as a chelating agent by binding to transition metal ions such as copper, iron, and zinc. This binding results in the formation of stable complexes that can be easily excreted from the body. TETA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
TETA has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. TETA has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TETA is its high affinity towards transition metal ions, which makes it a useful tool for the study of metal ion-dependent processes. However, TETA has limitations in terms of its stability and solubility, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TETA, including the development of more stable and soluble derivatives, the investigation of its potential therapeutic effects in various diseases, and the exploration of its potential use in agriculture and environmental science.
In conclusion, TETA is a chelating agent that has been extensively studied for its potential applications in various fields of science. Its high affinity towards transition metal ions makes it a useful tool for the study of metal ion-dependent processes, and its potential therapeutic effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of TETA in these areas.
Synthesemethoden
TETA can be synthesized by the reaction of ethylenediamine with 2,4,6-trimethylbenzoyl chloride, followed by the addition of glycine and formaldehyde. This reaction results in the formation of TETA, which can be purified through various methods such as recrystallization, column chromatography, or ion exchange chromatography.
Eigenschaften
CAS-Nummer |
65717-98-8 |
|---|---|
Produktname |
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid |
Molekularformel |
C15H20N2O5 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
2-[[2-amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H20N2O5/c1-8-4-9(2)13(10(3)5-8)14(15(16)22)17(6-11(18)19)7-12(20)21/h4-5,14H,6-7H2,1-3H3,(H2,16,22)(H,18,19)(H,20,21) |
InChI-Schlüssel |
FXVKXNAXJZIDLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)N)N(CC(=O)O)CC(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)N)N(CC(=O)O)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




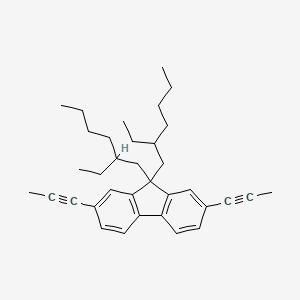
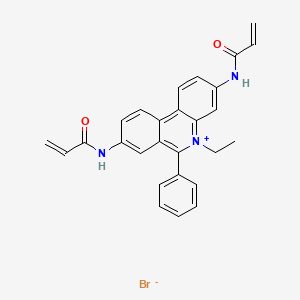
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid](/img/structure/B1628047.png)
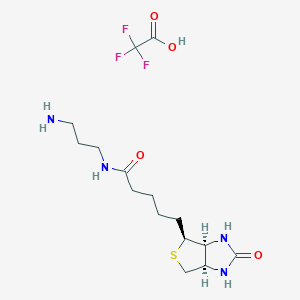
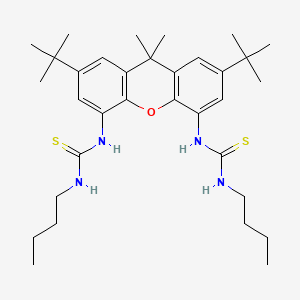

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B1628056.png)
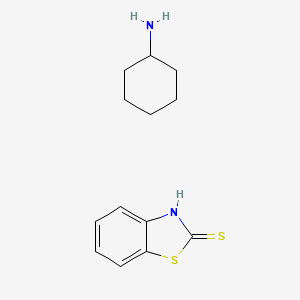
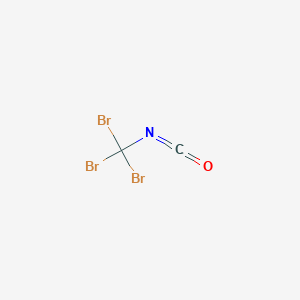
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B1628059.png)
![trans-4-[4-(3-Butenyl)cyclohexyl]benzonitrile](/img/structure/B1628060.png)
